molecular formula C20H24Cl2N10 B7822345 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide

Cat. No.: B7822345
M. Wt: 475.4 g/mol
InChI Key: YNCLPFSAZFGQCD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of picloxydine involves the reaction of piperazine with 4-chlorophenyl isocyanate to form the intermediate compound, which is then reacted with cyanamide to produce picloxydine. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

Picloxydine undergoes various chemical reactions, including:

Scientific Research Applications

Picloxydine has a wide range of applications in scientific research:

Mechanism of Action

Picloxydine exerts its antiseptic effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This mechanism is similar to that of other biguanide compounds .

Comparison with Similar Compounds

Picloxydine is structurally similar to chlorhexidine, another bisbiguanide antiseptic. Both compounds share similar mechanisms of action and antimicrobial spectra. picloxydine is often preferred in ophthalmic applications due to its lower toxicity and irritation potential compared to chlorhexidine. Other similar compounds include polyhexamethylene biguanide (PHMB) and povidone-iodine .

Properties

IUPAC Name

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCLPFSAZFGQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-92-0
Record name Picloxydine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5636-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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